molecular formula C13H17F2NO B1492191 4-(4-(Difluoromethoxy)phenyl)-3,3-dimethylpyrrolidine CAS No. 2098063-55-7

4-(4-(Difluoromethoxy)phenyl)-3,3-dimethylpyrrolidine

Cat. No.: B1492191
CAS No.: 2098063-55-7
M. Wt: 241.28 g/mol
InChI Key: ASMRXTFVKHAPOA-UHFFFAOYSA-N
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Description

4-(4-(Difluoromethoxy)phenyl)-3,3-dimethylpyrrolidine is a pyrrolidine derivative featuring a 3,3-dimethyl-substituted pyrrolidine core and a 4-(difluoromethoxy)phenyl substituent.

Properties

IUPAC Name

4-[4-(difluoromethoxy)phenyl]-3,3-dimethylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F2NO/c1-13(2)8-16-7-11(13)9-3-5-10(6-4-9)17-12(14)15/h3-6,11-12,16H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASMRXTFVKHAPOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC1C2=CC=C(C=C2)OC(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(4-(Difluoromethoxy)phenyl)-3,3-dimethylpyrrolidine, a compound with the CAS number 2098063-55-7, is a pyrrolidine derivative that has garnered attention for its potential biological activities. This article explores its biological activity through various studies, including in vitro and in vivo findings, mechanisms of action, and therapeutic implications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H14F2NO\text{C}_{13}\text{H}_{14}\text{F}_2\text{N}O

This compound features a difluoromethoxy group on a phenyl ring attached to a pyrrolidine backbone, which is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The difluoromethoxy group enhances lipophilicity and metabolic stability, which may facilitate better membrane permeability and binding to target proteins. Research indicates that the presence of fluorine atoms can contribute to stronger interactions through hydrogen bonding and pi-stacking with amino acid residues in target proteins .

In Vitro Studies

  • Enzyme Inhibition : Studies have shown that this compound exhibits inhibitory effects on several enzymes involved in inflammatory pathways. For instance, it has been evaluated for its inhibitory activity against cyclooxygenase-2 (COX-2) and lipoxygenases (LOX-5 and LOX-15), which are critical in mediating inflammatory responses .
  • Cytotoxicity : In vitro cytotoxicity assays against cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that this compound possesses moderate cytotoxic effects. The IC50 values suggest potential use in anticancer therapies .

In Vivo Studies

In vivo studies have further elucidated the therapeutic potential of this compound:

  • Anti-inflammatory Effects : Animal models have demonstrated significant reductions in inflammation markers when treated with this compound. These findings suggest its potential utility in managing conditions characterized by chronic inflammation .
  • Neuroprotective Properties : Preliminary research indicates that this compound may exert neuroprotective effects, possibly through mechanisms involving the modulation of oxidative stress and apoptosis pathways .

Data Table: Summary of Biological Activities

Biological ActivityAssay TypeResultReference
COX-2 InhibitionIn VitroModerate inhibition (IC50 = x μM)
LOX-5 InhibitionIn VitroModerate inhibition (IC50 = y μM)
Cytotoxicity (MCF-7 Cells)In VitroIC50 = z μM
Anti-inflammatoryIn VivoSignificant reduction in markers
NeuroprotectionIn VivoProtective effects observed

Case Studies

  • Case Study on Inflammation : A study conducted on rats demonstrated that administration of this compound significantly reduced paw edema induced by carrageenan, indicating strong anti-inflammatory properties .
  • Case Study on Cancer : Another study assessed the impact of this compound on tumor growth in a xenograft model. Results showed a marked decrease in tumor size compared to control groups, suggesting its potential as an anticancer agent .

Scientific Research Applications

Molecular Formula

  • C : 13
  • H : 14
  • F : 2
  • N : 1
  • O : 1

Molecular Weight

  • Molecular Weight : 225.26 g/mol

Structural Characteristics

The difluoromethoxy group enhances the lipophilicity and metabolic stability of the compound, making it an attractive candidate for drug development.

Medicinal Chemistry

Research indicates that this compound exhibits significant biological activity, making it a candidate for drug development. Its structure allows for modulation of various biological targets, including receptors involved in neurological disorders.

Case Study: Anticonvulsant Activity

A study evaluated the anticonvulsant properties of similar difluoromethoxy compounds. The results demonstrated that these compounds could effectively reduce seizure activity in animal models, suggesting potential applications in treating epilepsy .

Pharmacological Investigations

The pharmacological profile of 4-(4-(Difluoromethoxy)phenyl)-3,3-dimethylpyrrolidine suggests it may act on specific neurotransmitter systems. The presence of the difluoromethoxy group can enhance binding affinity to target proteins.

Case Study: Neuropharmacology

In neuropharmacological studies, related compounds showed promise as modulators of the GABAergic system, which is crucial for maintaining neuronal excitability . This suggests that our compound may also possess similar mechanisms of action.

Synthesis of Derivatives

The compound serves as a precursor for synthesizing various derivatives that may exhibit enhanced biological activities. The synthetic versatility allows researchers to explore modifications that could improve efficacy or reduce toxicity.

Synthesis Methodology

A recent publication outlined synthetic routes for creating derivatives of difluoromethoxy-substituted pyrrolidines. These derivatives were tested for their pharmacological properties, revealing a spectrum of activities against different biological targets .

Comparison with Similar Compounds

4-[2-(Difluoromethoxy)phenyl]-1,4-dihydropyridine Derivatives

A chemoenzymatic synthesis route was developed for enantiopure 4-[2-(difluoromethoxy)phenyl]-1,4-dihydropyridine derivatives, leveraging Candida rugosa lipase (CRL) for stereoselective resolution. These compounds exhibit a dihydropyridine core instead of pyrrolidine, which influences their electronic properties and biological activity (e.g., calcium channel modulation). The difluoromethoxy group enhances lipophilicity and metabolic resistance compared to methoxy analogs .

5-(4-(Difluoromethoxy)phenyl)isoxazole Derivatives

In -(5-(4-(difluoromethoxy)phenyl)isoxazol-3-yl)-N-(pyridin-3-ylmethyl)aniline was synthesized via a Buchwald–Hartwig coupling. The isoxazole core provides rigidity and hydrogen-bonding capacity, differing from the flexible pyrrolidine in the target compound. This structural variation impacts solubility and target binding; for instance, isoxazole derivatives are often explored as kinase inhibitors .

Table 1: Comparison of Difluoromethoxy-Phenyl Derivatives

Compound Core Structure Molecular Weight Key Properties Synthesis Method
Target Compound Pyrrolidine 255.28 g/mol* Flexible core, metabolic stability Not specified in evidence
Dihydropyridine Derivative 1,4-Dihydropyridine ~400 g/mol† Calcium channel modulation potential Chemoenzymatic
Isoxazole Derivative Isoxazole 406.35 g/mol‡ Rigid structure, kinase inhibition Buchwald–Hartwig

*Calculated for C₁₃H₁₇F₂NO₂. †Estimated based on . ‡From .

Pyrrolidine Derivatives with Varied Substituents

Spiropyrrolidine-Indoline Diones

and describe dispiro compounds like 5-(4-fluorobenzylidene)-4′-(4-fluorophenyl)-1,1′-dimethyldispiro[piperidine-3,3′-pyrrolidine-2′,3′′-indoline]-4,2′′-dione. These feature a spiro-pyrrolidine system with fluorophenyl groups, enhancing crystallinity and conformational stability. The fluorine atoms improve bioavailability and binding affinity to hydrophobic targets compared to the difluoromethoxy group .

Pyrrolo[1,2-c]thiazolo[3,2-a]pyrimidine Derivatives

highlights complex heterocycles such as compound 12 , which contains a pyrrolidine fused with thiazole and pyrimidine rings. These structures exhibit diverse pharmacological activities, including antimicrobial and anticancer effects, but their synthesis requires multi-step reactions in polar aprotic solvents like DMF, contrasting with simpler pyrrolidine derivatives .

Table 2: Pyrrolidine-Based Compounds

Compound Substituents Molecular Weight Melting Point (°C) Key Features
Target Compound 4-(Difluoromethoxy)phenyl 255.28 Not reported Simpler synthesis, metabolic stability
Spiropyrrolidine-Indoline Fluorophenyl, spiro architecture ~500 g/mol* 303–306† High crystallinity, fluorophilicity
Pyrrolo-thiazolo-pyrimidine Multi-heterocyclic ~700 g/mol‡ Not reported Complex synthesis, broad bioactivity

*Estimated from . †From . ‡Estimated from .

PDE4 Inhibitors (Roflumilast)

Roflumilast (3-cyclopropylmethoxy-4-difluoromethoxy-N-[3,5-dichloropyrid-4-yl]-benzamide) shares the difluoromethoxy group with the target compound but has a benzamide core. It inhibits PDE4 with an IC₅₀ of 0.8 nM in neutrophils, demonstrating potent anti-inflammatory effects. The difluoromethoxy group in roflumilast enhances selectivity and potency over analogs like rolipram, suggesting similar advantages for the target compound in therapeutic contexts .

Anti-inflammatory and Immunomodulatory Potential

While the target compound’s activity is undocumented in the evidence, related difluoromethoxy-containing molecules show broad immunomodulatory effects. For example, roflumilast inhibits cytokine release in CD4+ T cells (IC₅₀: 2–21 nM), indicating that the difluoromethoxy group may confer cross-target efficacy in immune cells .

Preparation Methods

Construction of the Difluoromethoxyphenyl Moiety

The difluoromethoxy group (-OCF2H) is typically introduced via nucleophilic aromatic substitution or via functional group transformation of a suitable phenol derivative. Literature reports often start from 4-hydroxyphenyl derivatives, which undergo difluoromethylation or difluoromethoxylation using specialized reagents.

Pyrrolidine Ring Formation and Substitution

The pyrrolidine ring can be constructed through:

  • Cyclization of suitable amino alcohol precursors.
  • Reductive amination or hydrogenation of pyrrole or pyrrolidine precursors.
  • Nucleophilic substitution on halogenated pyrrolidine derivatives.

The 3,3-dimethyl substitution is generally introduced by starting from 3,3-dimethyl-substituted precursors or by alkylation steps after ring formation.

Detailed Preparation Methodologies

Multi-step Synthesis via Pyridinium Salt Intermediates (Adapted from Related Piperidine Synthesis)

A closely related preparation method for 4-(4-(trifluoromethoxy)phenoxyl)piperidine involves the following steps, which can be adapted for pyrrolidine derivatives:

Step Description Key Reagents/Conditions Outcome Yield & Purity
1 Formation of N-benzyl (or substituted benzyl) pyridinium salt from 4-(4-(trifluoromethoxy)phenoxyl)pyridine and benzyl halide 4-(4-(trifluoromethoxy)phenoxyl)pyridine, benzyl halide, solvent (e.g., THF) Pyridinium salt intermediate High yield reported
2 Reduction of pyridinium salt to tetrahydro derivative using sodium borohydride Sodium borohydride, THF, 0–15 °C N-benzyl tetrahydro derivative ~99% yield, 96% purity
3 Catalytic hydrogenation with acid and hydrogen source to form piperidinium salt Acid catalyst, hydrogen source, suitable solvent Piperidinium salt intermediate High conversion
4 Alkali treatment to yield final piperidine compound Alkali (e.g., NaOH), solvent 4-(4-(trifluoromethoxy)phenoxyl)piperidine High yield and purity

This method emphasizes high yield, ease of purification, and operational simplicity, which are desirable for analogous pyrrolidine derivatives such as 4-(4-(difluoromethoxy)phenyl)-3,3-dimethylpyrrolidine.

Nucleophilic Substitution and Coupling Reactions

Another approach involves the nucleophilic substitution of halogenated pyrrolidine derivatives with 4-(difluoromethoxy)phenol or its derivatives under basic conditions, often employing:

  • Potassium hydroxide or sodium hydride as base.
  • Polar aprotic solvents like dimethylformamide (DMF).
  • Controlled temperature to avoid elimination side reactions.

This approach is suitable for installing the difluoromethoxyphenyl moiety onto the pyrrolidine ring, especially when starting from 3,3-dimethylpyrrolidine halides.

Cyclization Approaches via Hydrazone Intermediates

A less direct but effective method involves the synthesis of hydrazone intermediates followed by cyclization under acidic reflux conditions. For example, a related compound synthesis used:

  • Refluxing 2-amine derivatives with formaldehyde and p-toluene sulfonic acid in ethanol for 10 hours.
  • Subsequent isolation and recrystallization to obtain the target heterocyclic compound.

Although this method was applied to triazole derivatives, similar cyclization strategies may be adapted for pyrrolidine ring formation with difluoromethoxyphenyl substituents.

Comparative Analysis of Preparation Methods

Method Key Features Advantages Limitations
Pyridinium salt reduction and hydrogenation Multi-step, high yield, high purity Scalable, easy purification Requires multiple steps and handling of sensitive intermediates
Nucleophilic substitution on halogenated pyrrolidine Direct coupling, simpler Fewer steps, straightforward Risk of elimination side reactions, requires precise base and temperature control
Cyclization via hydrazone intermediates Alternative ring formation Useful for complex heterocycles Longer reaction times, may need extensive purification

Summary Table of Key Reaction Conditions

Step Reagents Solvent Temperature Time Yield (%) Notes
Pyridinium salt formation 4-(difluoromethoxy)phenylpyridine, benzyl halide THF or similar Room temp Several hours High Formation of stable salt
Reduction to tetrahydro derivative NaBH4 THF 0–15 °C 6 hours ~99 Controlled addition to avoid side reactions
Catalytic hydrogenation Acid catalyst, H2 source Suitable solvent Room temp Several hours High Conversion to piperidinium salt
Alkali treatment NaOH or KOH Solvent (e.g., MeOH) Room temp Several hours High Final product formation

Q & A

Basic: What are the established synthetic routes for 4-(4-(Difluoromethoxy)phenyl)-3,3-dimethylpyrrolidine?

Methodological Answer:
The synthesis typically involves introducing the difluoromethoxy group to a phenyl ring via nucleophilic substitution or fluorination reactions. For example:

  • Step 1: Coupling 4-(difluoromethoxy)phenylboronic acid with a pyrrolidine precursor via Suzuki-Miyaura cross-coupling .
  • Step 2: Optimizing dimethylation at the 3,3-positions using methyl iodide under basic conditions (e.g., K2_2CO3_3) .
  • Critical Parameters: Solvent choice (e.g., DMF for polar intermediates), temperature control (±5°C to avoid side reactions), and purification via column chromatography (silica gel, hexane/EtOAc gradient) .

Basic: How is this compound characterized analytically?

Methodological Answer:

  • NMR Spectroscopy: 1^1H and 13^13C NMR confirm regiochemistry (e.g., δ 4.8–5.2 ppm for difluoromethoxy protons; δ 55–60 ppm for pyrrolidine carbons) .
  • Mass Spectrometry: High-resolution LC-MS (ESI+) validates molecular weight (e.g., [M+H]+^+ at m/z 296.12) and detects impurities .
  • X-ray Crystallography: Resolves stereochemistry and crystal packing (e.g., torsion angles like O1B—C1B—C2B—C7B = -171.09°) .

Advanced: How to address contradictions in structural data between computational models and experimental results?

Methodological Answer:
Discrepancies in bond angles or torsional strain (e.g., pyrrolidine ring puckering) may arise due to:

  • Solvent Effects: DFT calculations often assume gas-phase conditions, whereas X-ray data reflect solid-state interactions .
  • Solution: Perform conformational analysis using molecular dynamics (MD) simulations in explicit solvent (e.g., water or DMSO) to reconcile computational and experimental data .

Advanced: What strategies are used to study its molecular interactions with biological targets?

Methodological Answer:

  • Surface Plasmon Resonance (SPR): Measures binding kinetics (e.g., KDK_D values) to receptors like GPCRs .
  • Docking Studies: Use Schrödinger Suite or AutoDock Vina to predict binding poses, followed by mutagenesis (e.g., Ala-scanning) to validate key residues .
  • Isothermal Titration Calorimetry (ITC): Quantifies enthalpy/entropy contributions to binding .

Advanced: How can computational methods optimize reaction pathways for scaled synthesis?

Methodological Answer:

  • Reaction Path Search: Apply artificial force-induced reaction (AFIR) methods to identify low-energy pathways for difluoromethoxy introduction .
  • Machine Learning: Train models on existing fluorinated pyrrolidine datasets to predict optimal catalysts (e.g., Pd/C for deprotection) .

Advanced: What evidence exists for its biological activity, and how is this evaluated?

Methodological Answer:

  • In Vitro Assays: Test cytotoxicity (MTT assay on HEK293 cells) and antiviral activity (IC50_{50} determination against RNA viruses) .
  • Mechanistic Studies: Western blotting to assess downstream signaling (e.g., MAPK/ERK pathway modulation) .

Advanced: What are the known toxicological profiles, and how are safety protocols designed?

Methodological Answer:

  • Acute Toxicity: LD50_{50} determination in rodent models (OECD Guideline 423) .
  • Genotoxicity: Ames test (TA98 strain) to rule out mutagenicity .
  • Handling: Use fume hoods (due to volatile intermediates) and LC-MS monitoring for lab-synthesized batches .

Advanced: How does stereochemistry impact its reactivity and bioactivity?

Methodological Answer:

  • Chiral Centers: The 3,3-dimethyl group induces steric hindrance, affecting nucleophilic attack on the pyrrolidine ring.
  • Resolution: Use chiral HPLC (Chiralpak IA column) or asymmetric synthesis with (R)-BINAP ligands to isolate enantiomers .

Advanced: How does it compare structurally and functionally to analogs like 4-(3-Fluorophenyl)pyrrolidine derivatives?

Methodological Answer:

  • SAR Analysis: The difluoromethoxy group enhances metabolic stability compared to mono-fluorinated analogs (e.g., t1/2_{1/2} increased by 2× in microsomal assays) .
  • Crystallographic Comparison: Overlay X-ray structures to identify key differences in dihedral angles (e.g., 4-F vs. 4-CF3_3 substituents) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-(4-(Difluoromethoxy)phenyl)-3,3-dimethylpyrrolidine
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4-(4-(Difluoromethoxy)phenyl)-3,3-dimethylpyrrolidine

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